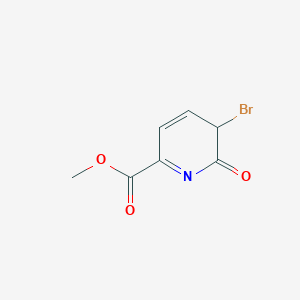
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is a heterocyclic compound with significant importance in organic chemistry. It features a pyridine ring substituted with a bromine atom, a keto group, and a carboxylate ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate typically involves the bromination of methyl 2-oxo-3H-pyridine-6-carboxylate. This can be achieved using N-bromosuccinimide (NBS) as the brominating agent under reflux conditions in an appropriate solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The keto group can undergo reduction to form hydroxyl derivatives, while the pyridine ring can be oxidized under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
Hydroxyl Derivatives: Formed through reduction of the keto group.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets can vary based on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
3-Bromo-2-methylpyridine: Shares the bromine substitution on the pyridine ring but lacks the keto and carboxylate ester groups.
Methyl 2-oxo-3H-pyridine-6-carboxylate: Similar structure but without the bromine atom.
Uniqueness: Methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the keto group, which confer distinct reactivity patterns.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-oxo-3H-pyridine-6-carboxylate |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)5-3-2-4(8)6(10)9-5/h2-4H,1H3 |
Clave InChI |
VIVOFMHXDZPWOZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC(=O)C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

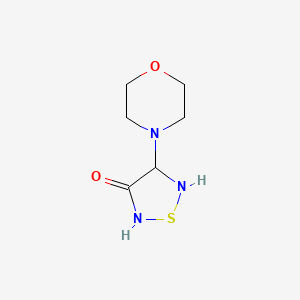


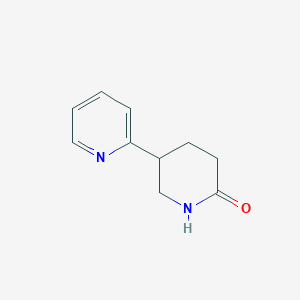
![Pyrido[4,3-d]pyrimidine-6(4H)-carboxylic acid, 2-amino-3,5,7,8-tetrahydro-4-oxo-, 1,1-dimethylethyl ester](/img/structure/B12360505.png)
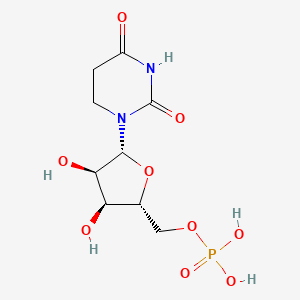




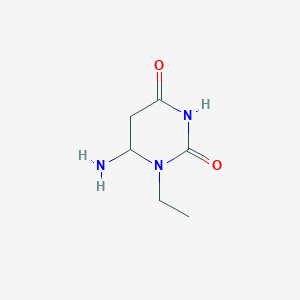
![Cyclopenta[c]pyran-1-ylmethanamine;hydrochloride](/img/structure/B12360534.png)
